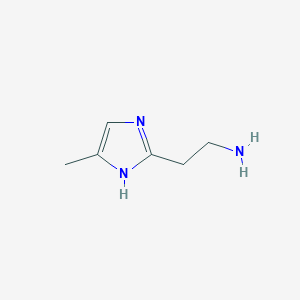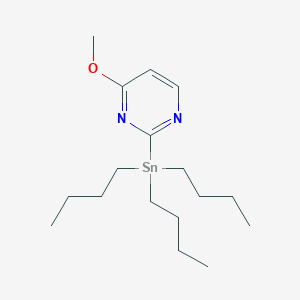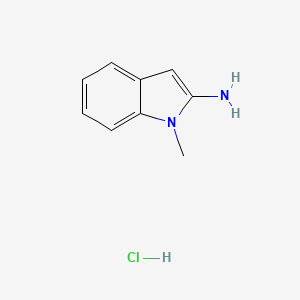
2-(4-Methyl-1H-imidazol-2-yl)-ethylamine
Vue d'ensemble
Description
2-(4-Methyl-1H-imidazol-2-yl)-ethylamine, also known as MEIA, is an organic compound belonging to the imidazole family. It is a colorless, odorless liquid composed of a nitrogenous heterocyclic ring structure and an ethyl amine group attached to the nitrogen atom. MEIA has a variety of applications in the scientific research field, including but not limited to the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the use of MEIA in lab experiments. In
Applications De Recherche Scientifique
Corrosion Inhibition
Research indicates that imidazoline derivatives, including those related to "2-(4-Methyl-1H-imidazol-2-yl)-ethylamine," are effective corrosion inhibitors for metals in acidic environments. For instance, halogen-substituted imidazoline derivatives have shown significant inhibitory effects on the corrosion of mild steel in hydrochloric acid, suggesting their utility in protecting industrial metal components (Zhang et al., 2015; Zhang et al., 2015).
Catalysis
The compound and its related N-heterocyclic carbenes have been recognized as efficient catalysts in transesterification and acylation reactions. These catalysts facilitate the formation of esters from alcohols and acylating agents at low temperatures, highlighting their potential in organic synthesis and industrial processes (Grasa et al., 2003; Grasa et al., 2002).
Anti-Protozoal Activity
Studies have also found that derivatives of "2-(4-Methyl-1H-imidazol-2-yl)-ethylamine" exhibit significant anti-protozoal activities. These compounds have been tested against various protozoa, showing potent inhibitory effects that are comparable or superior to traditional treatments like metronidazole, making them promising candidates for new anti-protozoal drugs (Pérez‐Villanueva et al., 2013).
Environmental Protection
Imidazoline-based compounds, including "2-(4-Methyl-1H-imidazol-2-yl)-ethylamine," serve as green corrosion inhibitors for steel, offering an environmentally friendly solution to metal corrosion issues. Their application not only prolongs the life of metal structures but also reduces the environmental impact associated with corrosion (Zhang, 2020).
Monoamine Oxidase Inhibition
Some imidazoline derivatives have shown potential as monoamine oxidase inhibitors, suggesting their applicability in treating neuropsychiatric disorders and contributing to our understanding of the biological mechanisms underlying these conditions (Sant' Anna et al., 2009).
Propriétés
IUPAC Name |
2-(5-methyl-1H-imidazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-4-8-6(9-5)2-3-7/h4H,2-3,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADXALVFVOKVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70524485 | |
| Record name | 2-(5-Methyl-1H-imidazol-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70524485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88883-84-5 | |
| Record name | 2-(5-Methyl-1H-imidazol-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70524485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine](/img/structure/B1601223.png)
![Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1601224.png)

![2,2'-Diiodo-9,9'-spirobi[fluorene]](/img/structure/B1601229.png)

